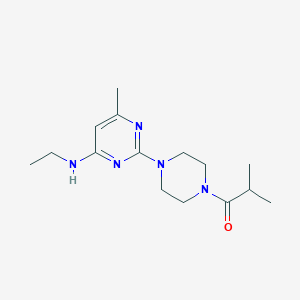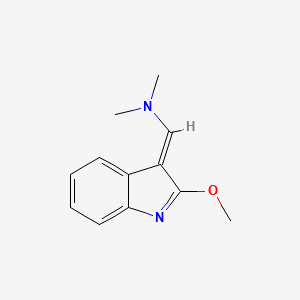
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a critical role in the regulation of protein degradation via the ubiquitin-proteasome system.
Mecanismo De Acción
NAE is responsible for the activation of NEDD8, a small ubiquitin-like protein that plays a critical role in the regulation of protein degradation via the ubiquitin-proteasome system. The inhibition of NAE by N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the unfolded protein response and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the activation of the unfolded protein response. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its potency and specificity for NAE inhibition. This compound has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, making it a promising candidate for cancer treatment. However, this compound has also been shown to have off-target effects, which may limit its clinical application.
Direcciones Futuras
For N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers that can predict the response to this compound treatment, and the investigation of the potential use of this compound in combination with other cancer therapies. In addition, the role of NAE in other cellular processes, such as DNA damage response and immune regulation, is an area of active research.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis method involves the reaction of 3-chloro-2-methylphenylisocyanate with 2-hydroxybenzaldehyde to form the isoxazole ring, followed by the addition of a carboxamide group to the nitrogen atom of the isoxazole ring. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the unfolded protein response and subsequent apoptosis in cancer cells. This compound has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-12(18)6-4-7-13(10)19-17(22)14-9-16(23-20-14)11-5-2-3-8-15(11)21/h2-9,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLKYLLECOHLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)

